molecular formula C19H17F3N6O2 B2930658 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 2034581-38-7

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No. B2930658
CAS RN: 2034581-38-7
M. Wt: 418.38
InChI Key: RQAMQSIPHOGCAM-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2 and its molecular weight is 418.38. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied due to their diverse biological activities. For instance, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant activity against certain viruses and tumor cells, demonstrating their potential in antiviral and anticancer therapies. The synthesis methods often involve high-temperature glycosylation, ammonolysis, and various condensation reactions to introduce different substituents, enhancing the compounds' biological activities (Petrie et al., 1985).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds demonstrate a promising structure-activity relationship (SAR), highlighting the importance of the pyrazolo[3,4-d]pyrimidine core in designing new therapeutic agents. For example, some derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, and inhibit 5-lipoxygenase, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

COX-2 Selective Inhibitors

The pyrazolo[3,4‐d]pyrimidine system is recognized for its multitude of pharmacological properties, including potential anti‐inflammatory activity. A study synthesized new derivatives of 5‐benzamido‐1H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones, showing superior inhibitory profiles against COX‐2 compared to reference standards, indicating their potential in developing new anti-inflammatory drugs (Raffa et al., 2009).

Antimicrobial and Antiproliferative Activities

Another research focus is the synthesis of heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives, showing notable antimicrobial and anticancer activities. The structural diversity of these compounds allows for the exploration of different biological activities, contributing to the development of new therapeutic agents (Fahim et al., 2021).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclics have also been evaluated for their insecticidal and antibacterial potential, indicating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various biological applications beyond human health, such as agriculture (Deohate & Palaspagar, 2020).

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)30-15-5-2-1-4-13(15)9-23-18(29)14-10-27(11-14)16-8-17(25-12-24-16)28-7-3-6-26-28/h1-8,12,14H,9-11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMQSIPHOGCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

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